GRC-17536

TRPA1 antagonist potency calcium influx assay HC-030031 comparison

GRC-17536 (also known as ISC-17536) is a small-molecule, orally available, potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, developed by Glenmark Pharmaceuticals. It belongs to the acetamide–thiazole–thienopyrimidinone chemical class (molecular formula C20H13F5N4O3S2, MW 516.46).

Molecular Formula
Molecular Weight
Cat. No. B1574336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRC-17536
SynonymsGRC-17536;  GRC 17536;  GRC17536.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GRC-17536: A Clinically Validated, Highly Selective TRPA1 Antagonist for Pain and Respiratory Research


GRC-17536 (also known as ISC-17536) is a small-molecule, orally available, potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, developed by Glenmark Pharmaceuticals [1]. It belongs to the acetamide–thiazole–thienopyrimidinone chemical class (molecular formula C20H13F5N4O3S2, MW 516.46) [2]. GRC-17536 is among the most clinically advanced TRPA1 antagonists, having completed Phase 2a proof-of-concept trials in painful diabetic peripheral neuropathy (DPN) and Phase 2 studies in chronic cough [3]. Its core differentiating properties include single-digit nanomolar potency at human TRPA1, >1,000-fold selectivity over related TRP channels and a broad panel of off-targets, and a clinical dataset that provides human efficacy and safety benchmarks absent for most TRPA1 tool compounds .

Why TRPA1 Antagonists Cannot Be Treated as Interchangeable: The Case for GRC-17536


TRPA1 antagonists span a wide range of chemical scaffolds, potency levels, selectivity margins, pharmacokinetic profiles, and—critically—clinical outcomes. Early tool compounds such as HC-030031 require micromolar concentrations for channel blockade, while more recent clinical candidates such as LY3526318 demonstrated nanomolar potency but failed to show statistically significant analgesic efficacy over placebo in Phase 2 DPNP trials and raised hepatotoxicity concerns [1]. GRC-17536 occupies a distinct position: it combines low-nanomolar potency (IC50 8.2 nM) with >1,000-fold selectivity, dual oral and inhaled route feasibility, a positive Phase 2a signal in painful DPN, and a clean CNS safety profile [2]. These properties are not uniformly distributed across the TRPA1 antagonist class, making procurement decisions based on target class alone demonstrably unreliable [3].

GRC-17536 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Nanomolar Potency Advantage: GRC-17536 vs. HC-030031 (~600–900× More Potent in TRPA1 Calcium Influx Assays)

GRC-17536 inhibits citric acid-induced Ca²⁺ influx in recombinant TRPA1-expressing cells with an IC50 of 8.2 nM . The widely used TRPA1 tool antagonist HC-030031, by contrast, antagonizes AITC- and formalin-evoked calcium influx with IC50 values of 6.2 ± 0.2 μM and 5.3 ± 0.2 μM, respectively, and inhibits cinnamaldehyde-induced human TRPA1 activation with an IC50 of 4.9 μM [1]. This represents an approximately 600–900-fold difference in molar potency in comparable cell-based calcium flux readouts. The low-nanomolar potency of GRC-17536 translates to meaningful target engagement at concentrations that minimize the risk of off-target pharmacology, a consideration that is especially relevant when using HC-030031 at the high micromolar concentrations required for in vivo TRPA1 blockade [2].

TRPA1 antagonist potency calcium influx assay HC-030031 comparison IC50 benchmarking

Superior Potency vs. Other Nanomolar TRPA1 Antagonists: GRC-17536 Outperforms A-967079 and AM-0902 in Cellular Assays

Among nanomolar-range TRPA1 antagonists, GRC-17536 (IC50 = 8.2 nM) demonstrates superior potency compared to A-967079 (IC50 = 67 nM in human Ca²⁺ assay, 51 nM by electrophysiology) and AM-0902 (IC50 = 131 nM for hTRPA1, 71 nM for rTRPA1) [1][2]. GRC-17536 is approximately 8-fold more potent than A-967079 and approximately 16-fold more potent than AM-0902 at the human TRPA1 channel in calcium flux readouts. Importantly, GRC-17536 achieves ~50% inhibition of TLR ligand-enhanced ⁴⁵Ca²⁺ uptake at 10 nM in hTRPA1/CHO cells and near-complete inhibition (96–99%) at 1 μM, confirming that its biochemical potency translates to robust functional antagonism across multiple activation modalities [3].

TRPA1 antagonist ranking A-967079 AM-0902 potency comparison target engagement

Clinical Proof-of-Concept in Painful Diabetic Neuropathy: GRC-17536 Demonstrates Human Efficacy Where LY3526318 Did Not

GRC-17536 is one of the very few TRPA1 antagonists to have generated a positive efficacy signal in a controlled human pain trial. In a Phase 2a double-blind, placebo-controlled, multi-center study (N = 138 patients with painful DPN), GRC-17536 produced a statistically significant and clinically relevant reduction in pain in a prospectively-identified subgroup of patients with moderate to severe pain who had relatively intact sensory responses, as assessed by standardized quantitative sensory testing [1]. The primary endpoint was change from baseline in mean 24-hour average pain intensity score over 4 weeks of twice-daily oral dosing [2]. In stark contrast, the TRPA1 antagonist LY3526318, evaluated in a chronic pain master protocol across three indications including DPNP (N = 154), knee osteoarthritis (N = 160), and chronic low back pain (N = 159), showed no statistically significant difference from placebo on the primary endpoint of change from baseline in weekly NRS pain intensity at 4 weeks in any of the three populations [3]. This clinical outcome divergence between two potent, selective TRPA1 antagonists underscores that in vitro potency and target selectivity do not reliably predict human analgesic efficacy and that GRC-17536's clinical dataset provides a differentiated basis for analog selection in translational pain research.

diabetic peripheral neuropathy Phase 2 clinical trial LY3526318 comparator TRPA1 analgesic efficacy human pain endpoint

In Vivo Antitussive Efficacy: GRC-17536 Outperforms Dextromethorphan in the Guinea Pig Citric Acid Cough Model

In the conscious guinea pig citric acid (0.4 M aerosol) cough model, GRC-17536 administered intraperitoneally produced 79% and 89% inhibition of cough at 60 and 100 mg/kg, respectively, compared to vehicle-treated animals [1]. The standard-of-care antitussive dextromethorphan achieved only 66% inhibition at its tested dose of 30 mg/kg i.p. in the same study [1]. At the EDmax dose producing ~89% cough suppression, the free mean plasma concentration of GRC-17536 was approximately equivalent to its in vitro IC50 value, confirming on-target pharmacology [1]. A structurally related but TRPA1-inactive analog (GRC 17138) failed to inhibit TLR ligand-enhanced calcium flux in the same cell systems up to 10 μM, ruling out a non-specific chemical class effect and establishing that the antitussive activity is TRPA1-dependent [2].

antitussive efficacy citric acid cough model dextromethorphan comparison guinea pig TRPA1 respiratory

Broad-Spectrum Selectivity: >1,000-Fold Window Over TRP Family and Off-Target Panels

GRC-17536 demonstrates >1,000-fold selectivity for TRPA1 over other TRP channels (TRPV1, TRPV3, TRPV4, TRPM8), a large panel of GPCRs, enzymes, and other ion channels . In direct selectivity profiling, GRC-17536 displayed no significant activity against TRPV1, TRPV3, TRPV4, or TRPM8 at 1 μM, a concentration over 120-fold above its TRPA1 IC50 . This selectivity margin is critical because TRPV1 antagonism in particular has been associated with hyperthermia and impaired noxious heat sensation in clinical trials, side effects that have derailed multiple TRPV1 antagonist programs [1]. By comparison, HC-030031, while also selective, exhibits a narrower margin: it blocks TRPA1-mediated currents with an IC50 of 0.7 μM and shows selectivity over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 at >10 μM—a window of only ~14-fold . The absence of significant activity at hERG is additionally relevant for cardiac safety in any translational program moving toward in vivo cardiovascular assessment.

TRPA1 selectivity TRP channel panel off-target profiling GPCR counter-screen therapeutic window

Favorable Clinical Safety Profile: No CNS Side Effects vs. Competitor Hepatotoxicity Signal

In the Phase 2a DPN trial, GRC-17536 was reported as well-tolerated with no evidence of CNS or other drug-related side effects [1]. This is consistent with its characterization as a peripherally restricted antagonist, a feature that distinguishes it from brain-penetrant TRPA1 inhibitors and avoids the sedation, cognitive impairment, and abuse liability associated with centrally acting analgesics [2]. In Phase 1 single and multiple ascending dose studies in healthy volunteers, GRC-17536 was well tolerated up to the maximum dose tested, with a good pharmacokinetic profile and no apparent gender or age effect [3]. By comparison, the Phase 2 clinical evaluation of LY3526318 identified a potential drug-induced hepatotoxic effect that was deemed to pose a risk for further clinical development, alongside its failure to differentiate from placebo on pain endpoints [4]. This divergence in human safety profiles between two structurally distinct TRPA1 antagonists highlights the compound-specific nature of clinical risk and reinforces the non-interchangeability of TRPA1 antagonists for translational programs that anticipate regulatory scrutiny of safety pharmacology.

clinical safety CNS side effects hepatotoxicity LY3526318 tolerability

Optimal Procurement and Application Scenarios for GRC-17536 Based on Differentiated Evidence


Translational Neuropathic Pain Research Requiring a Clinically Validated TRPA1 Reference Compound

GRC-17536 is the TRPA1 antagonist of choice for preclinical pain laboratories seeking to benchmark novel analgesics against a compound with demonstrated human efficacy in painful diabetic neuropathy. Its positive Phase 2a signal in a prospectively-identified DPN patient subgroup [1] provides a clinically anchored rationale for dose selection, target engagement verification, and translational model validation that is unavailable for tool compounds such as HC-030031 or A-967079, which lack human pain efficacy data. The absence of CNS side effects in clinical testing further supports its use in studies evaluating peripherally restricted analgesic mechanisms, avoiding the confounding sedative or cognitive effects that complicate interpretation of centrally acting comparators [2].

Respiratory Pharmacology: TRPA1-Dependent Cough and Airway Inflammation Models

For cough and airway hyperreactivity research, GRC-17536 provides a high-efficacy, TRPA1-dependent antitussive benchmark that outperforms dextromethorphan (89% vs. 66% cough inhibition) in the guinea pig citric acid model [3]. Its ability to inhibit TLR ligand-enhanced calcium uptake—blocking LPS + AITC, Loxoribine + AITC, and ssRNA40 + AITC-induced ⁴⁵Ca²⁺ uptake by 95–99% at 1 μM in both recombinant hTRPA1/CHO cells and human lung epithelial A549 cells [3]—makes it particularly relevant for models of infection-exacerbated or post-viral chronic cough, where TLR-mediated TRPA1 sensitization is implicated. The availability of both oral and inhaled formulation clinical data supports route-of-administration flexibility in preclinical experimental design [4].

Selectivity-Dependent TRPA1 Target Deconvolution and Off-Target Liability Studies

GRC-17536's >1,000-fold selectivity over other TRP channels, GPCRs, enzymes, and ion channels , combined with its verified inactivity at TRPV1, TRPV3, TRPV4, and TRPM8 at 1 μM , makes it an optimal tool for experiments requiring clean pharmacological isolation of TRPA1-mediated signaling. This selectivity profile is particularly valuable for: (a) siRNA or CRISPR-based target validation studies where chemical and genetic approaches are compared; (b) experiments in thermoregulation or cardiovascular models where TRPV1 or hERG cross-activity would confound interpretation; and (c) multi-TRP channel profiling studies where selective blockade of individual family members is required to assign functional roles. The availability of the structurally related but TRPA1-inactive analog GRC 17138 as a negative control [3] further strengthens the experimental design for rigorous target engagement studies.

Drug Discovery Benchmarking: TRPA1 Antagonist Lead Optimization and Safety Pharmacology Screening

For medicinal chemistry and drug discovery programs developing next-generation TRPA1 antagonists, GRC-17536 serves as an essential reference standard with a uniquely comprehensive dataset spanning in vitro potency (IC50 = 8.2 nM) , in vivo efficacy in both pain and cough models [3], clinical efficacy in painful DPN [1], and clean clinical safety across CNS and hepatic domains [2]. This multi-dimensional profile enables direct benchmarking of novel chemical matter against a compound with known clinical translatability. Furthermore, GRC-17536's documented formulation limitation—requiring dosing as a suspension due to pharmaceutical properties that impeded further progression [5]—provides a concrete teachable example for lead optimization programs targeting improved solubility and bioavailability while preserving the favorable potency, selectivity, and safety features of the GRC-17536 pharmacophore.

Quote Request

Request a Quote for GRC-17536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.